Methyl 3-(4-acetylphenyl)prop-2-ynoate
Description
Methyl 3-(4-acetylphenyl)prop-2-ynoate (CAS: Not explicitly provided; CID: 15811386) is an organic compound characterized by a propynoate ester backbone substituted with a 4-acetylphenyl group. Its molecular formula is C₁₂H₁₀O₃, and its structural features include a terminal alkyne and an acetyl group para to the propargyl ester (SMILES: CC(=O)C1=CC=C(C=C1)C#CC(=O)OC) . Predicted collision cross-section (CCS) values for various adducts range from 136.0 Ų ([M-H]⁻) to 154.9 Ų ([M+Na]⁺), suggesting moderate molecular compactness in gas-phase analyses . Limited literature or patent data are available for this compound, indicating a need for further research into its synthesis, reactivity, and applications .
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 3-(4-acetylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C12H10O3/c1-9(13)11-6-3-10(4-7-11)5-8-12(14)15-2/h3-4,6-7H,1-2H3 |
InChI Key |
QYLPVADGULPPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 3-(4-Fluorophenyl)prop-2-ynoate
- Molecular Formula : C₁₀H₇FO₂
- Molecular Weight : 178.15 g/mol
- Key Differences: Substituent: Fluorine atom replaces the acetyl group at the para position. Solubility: Not explicitly reported, but commercial sources note stability in standard organic solvents like DMSO or ethanol . Applications: Used as a drug impurity reference standard in pharmaceutical research . Commercial Availability: Priced at €112.00/g (CymitQuimica, 2025), with ≥97% purity .
Methyl 3-(4-Cyanophenyl)prop-2-ynoate
- Molecular Formula: C₁₁H₇NO₂ (inferred from naming conventions)
- Key Differences: Substituent: Cyano group (-CN) replaces the acetyl group. Commercial Data: Available from at least three suppliers, with the InChIKey MPXFSOLUZRIVSN-UHFFFAOYSA-N . Applications: No explicit data, but cyano groups often enhance electrophilicity in synthetic intermediates.
n-Decyl Prop-2-ynoate
- Molecular Formula : C₁₃H₂₂O₂
- Key Differences: Backbone: Longer aliphatic chain (decyl) instead of an aromatic substituent. Analytical Data: GC-MS retention time at 26.68 min and molecular weight 210 g/mol . Applications: Not specified, but propynoate esters are commonly used in polymer chemistry.
Structural and Functional Group Analysis
Substituent Effects :
- Electron-Withdrawing Groups (e.g., -F, -CN) : Increase electrophilicity of the alkyne, enhancing reactivity in click chemistry or cycloaddition reactions.
Analytical and Commercial Considerations
- Predicted CCS Values: this compound exhibits higher CCS values than smaller analogs (e.g., fluorophenyl derivative), reflecting its larger molecular volume .
- Pricing and Availability :
- Safety Profiles : Fluorophenyl derivatives require stringent safety measures (e.g., H303+H313+H333 hazard statements), whereas data for the acetylphenyl analog remain uncharacterized .
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